(2-Methylphenoxy)acetic acid
Description
(2-Methylphenoxy)acetic acid (CAS 1878-49-5) is a phenoxyacetic acid derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.176 g/mol . It features a methyl group substituted at the ortho-position of the phenoxy ring, which influences its physicochemical properties. The compound exhibits a melting point of 152–156°C and is commonly used in organic synthesis and materials science . Its structure enables hydrogen bonding, as demonstrated in crystal studies where dimeric interactions between carboxylate groups stabilize the lattice .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXBRUGKLCUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041441 | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-49-5, 67649-70-1 | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(2-Methylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067649701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-49-5 | |
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| Record name | (2-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-(2-METHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO85N85G3 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenoxy)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of ortho-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ortho-cresol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of ortho-cresol with chloroacetic acid, followed by hydrolysis of the resulting ester. This method allows for large-scale production and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyacetic acids.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
(2-Methylphenoxy)acetic acid is primarily recognized for its use as a herbicide. It functions by mimicking natural plant hormones, specifically auxins, which regulate plant growth. This property enables it to effectively control broadleaf weeds without harming grasses. The compound is often utilized in formulations designed for selective weed control in various crops.
Table 1: Herbicides Containing this compound
| Herbicide Name | Active Ingredient | Application Method |
|---|---|---|
| MCPA (4-chloro-2-methylphenoxyacetic acid) | This compound | Foliar application |
| 2,4-D (2,4-dichlorophenoxyacetic acid) | This compound | Soil treatment |
Case Study: Efficacy in Weed Control
A study conducted in Sri Lanka evaluated the effectiveness of this compound in controlling specific weed species in rice fields. The results indicated that the application significantly reduced weed biomass and improved rice yield compared to untreated controls. The study highlighted the compound's selectivity and minimal impact on non-target plants, making it a valuable tool for sustainable agriculture .
Pharmaceutical Applications
Potential Therapeutic Uses
Research has indicated that this compound may have potential therapeutic applications beyond its herbicidal properties. Preliminary studies suggest that it could possess anti-inflammatory and analgesic effects, although further research is needed to fully understand its mechanisms and efficacy.
Table 2: Potential Therapeutic Applications of this compound
| Application Area | Potential Benefit | Current Research Status |
|---|---|---|
| Anti-inflammatory | Reduction of inflammation | Under investigation |
| Analgesic | Pain relief | Limited studies |
| Skin care formulations | UV protection | Emerging research |
Case Study: Toxicity Assessment
A significant concern regarding the use of herbicides like this compound is their potential toxicity. A cohort study involving patients who ingested MCPA revealed that while most cases resulted in mild gastrointestinal symptoms, severe outcomes were rare. This underscores the importance of understanding both therapeutic and toxicological profiles when considering its use in pharmaceuticals .
Environmental Impact and Safety
Risk Management
The environmental impact of this compound has been a subject of scrutiny due to its widespread use as a herbicide. Risk assessment studies focus on its persistence in the environment and potential effects on non-target species. Regulatory agencies emphasize the need for proper management practices to mitigate risks associated with its application.
Table 3: Environmental Risk Factors
| Factor | Description | Mitigation Strategies |
|---|---|---|
| Persistence in soil | Moderate | Crop rotation |
| Non-target species impact | Potential harm to flora/fauna | Buffer zones |
| Water contamination | Risk during runoff | Integrated pest management |
Mechanism of Action
The mechanism of action of (2-Methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in cell elongation and division .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Phenoxyacetic acid derivatives vary based on substituent type (e.g., halogen, methoxy, methyl) and position (ortho, meta, para). Key analogs include:
Substituent Impact :
- Electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity by destabilizing the deprotonated carboxylate.
- Electron-withdrawing groups (e.g., -Cl, -F) enhance acidity. For example, 4-Chloro-2-methylphenoxy acetic acid () likely has a lower pKa than this compound due to the inductive effect of chlorine .
- Positional effects: Ortho-substituents introduce steric hindrance, affecting crystal packing. In this compound, dimeric hydrogen bonds dominate , whereas para-substituted analogs may exhibit different intermolecular interactions.
Spectroscopic and Computational Analysis
- This compound: FTIR and NMR studies () highlight characteristic peaks for carboxyl (-COOH, ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹). DFT calculations predict charge transfer (CT) interactions involving the carboxyl group and aromatic ring .
- 4-Chloro-2-methylphenoxy acetic acid: UV-Vis spectroscopy shows redshifted absorption compared to the methyl analog due to the chloro group’s electron-withdrawing effect .
Biological Activity
(2-Methylphenoxy)acetic acid, commonly referred to in the context of its more widely studied chlorinated derivative, 4-chloro-2-methylphenoxyacetic acid (MCPA), exhibits significant biological activity primarily as a herbicide. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various organisms, and relevant case studies.
Overview of this compound
This compound is a phenoxy herbicide that mimics the plant growth hormone auxin. Its primary mode of action involves disrupting normal plant growth processes, leading to uncontrolled growth and eventual plant death, particularly in dicotyledonous species. The compound is absorbed through leaves and translocated to the meristems, where it induces abnormal growth patterns such as stem curling and leaf wilting .
The biological activity of this compound can be summarized as follows:
- Auxin Mimicry : It acts similarly to auxins, promoting cell elongation and division in plants.
- Disruption of Growth : This leads to malformations in leaves, stems, and roots, ultimately causing plant death .
- Selective Toxicity : The herbicide primarily affects broadleaf weeds while leaving monocots largely unharmed .
Environmental Impact and Degradation
The degradation of this compound in soil is facilitated by microbial activity. Soil bacteria capable of utilizing this compound as a carbon source have been identified, which can lead to its breakdown into less harmful metabolites. The major degradation pathway involves the cleavage of the ether linkage, resulting in the formation of 4-chloro-2-methylphenol and acetic acid .
Case Study 1: Human Toxicity
A study conducted in Sri Lanka examined cases of intentional self-poisoning with MCPA. Among 181 patients, mild gastrointestinal symptoms were common, but severe outcomes like cardiorespiratory arrest occurred in a minority. This highlights the potential risks associated with exposure to this compound derivatives in agricultural settings .
Case Study 2: Liver Injury from Herbicide Exposure
A farmer exposed to MCPA over six months developed liver damage characterized by obstructive liver injury. After treatment with corticosteroids and supportive care, the patient showed significant recovery. This case underscores the hepatotoxic potential of prolonged exposure to this compound derivatives .
Research Findings
Recent studies have focused on the synthesis and characterization of ionic liquids based on this compound for herbicidal applications. These ionic liquids exhibited high thermal stability and effective herbicidal properties against various weed species .
Summary Table: Biological Activity Overview
| Aspect | Details |
|---|---|
| Chemical Structure | This compound |
| Primary Use | Herbicide for broadleaf weed control |
| Mechanism | Mimics auxin; disrupts normal plant growth |
| Environmental Degradation | Microbial breakdown into less harmful substances |
| Human Toxicity Risks | Mild gastrointestinal symptoms; potential for severe outcomes |
| Case Study Findings | Liver damage reported; recovery with treatment |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (2-Methylphenoxy)acetic acid with high purity?
- Methodology : Synthesis typically involves refluxing 2-methylphenol with chloroacetic acid in alkaline conditions. For example, reacting 2,4-dimethylphenol with ethyl chloroacetate under reflux with a strong base (e.g., NaOH) yields the ester intermediate, which is hydrolyzed to the acid. Optimization includes controlling pH during purification (e.g., filtering at pH 5–6 to maximize yield) and recrystallization from ethanol .
- Critical Parameters : Reaction time (4–8 hours), temperature (70–100°C), and stoichiometric ratios (1:1.2 molar ratio of phenol to chloroacetic acid derivatives).
Q. How is the crystal structure of this compound characterized, and what are its implications?
- Techniques : Single-crystal X-ray diffraction (150 K, MoKα radiation) reveals a monoclinic P21/c space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 5.1062 Å |
| b | 22.352 Å |
| c | 7.4014 Å |
| β | 108.24° |
| Z | 4 |
- Implications : Dimeric hydrogen bonding between carboxyl groups stabilizes the crystal lattice, influencing solubility and thermal stability. This structural motif may guide co-crystal design for enhanced drug delivery .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Recommendations :
- Avoid exposure to heat/moisture (decomposition risk) and incompatible materials (strong acids/oxidizers) .
- Use PPE (gloves, goggles) and work in a fume hood. Stability testing under controlled conditions (e.g., 25°C, inert atmosphere) is advised due to limited toxicological data .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biomolecular interactions of this compound?
- Methods : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with enzymes like cyclooxygenase or herbicide targets .
- Case Study : Derivatives with methoxyimino groups (e.g., 490-M18) show enhanced hydrogen bonding with biomolecules, correlating with bioactivity in SAR studies .
Q. What strategies resolve contradictions in reported synthesis yields for this compound derivatives?
- Analysis : Variability arises from reaction conditions (e.g., base strength, solvent polarity). For example, using NaH in aprotic solvents (THF) improves electrophilic substitution efficiency compared to aqueous NaOH. Statistical optimization (e.g., DoE) identifies critical factors like temperature and catalyst loading .
Q. How do molecular interactions influence the crystallization of this compound?
- Mechanisms : Intermolecular C–H···O hydrogen bonds and van der Waals forces dominate packing. Co-crystallization with urea or nicotinamide modifies dissolution rates, relevant for pharmaceutical formulations. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .
Q. What metabolic pathways are hypothesized for this compound in biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
